molecular formula C14H9F B1201635 Fluretofen CAS No. 56917-29-4

Fluretofen

Cat. No.: B1201635
CAS No.: 56917-29-4
M. Wt: 196.22 g/mol
InChI Key: YETULFFXNIHQLK-UHFFFAOYSA-N
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Description

Fluretofen, also known as 4’-ethynyl-2-fluoro-1,1’-biphenyl, is a synthetic compound with the chemical formula C14H9F. It is characterized by the presence of a fluorine atom and an ethynyl group attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluretofen typically involves the coupling of 2-fluorobiphenyl with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-fluorobiphenyl with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine. The reaction mixture is heated to around 80-100°C for several hours to achieve the desired product .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-efficiency catalysts, precise control of reaction conditions, and advanced purification techniques such as column chromatography and recrystallization. The scalability of the Sonogashira coupling reaction makes it suitable for large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Fluretofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluretofen has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties .

Mechanism of Action

The mechanism of action of Fluretofen involves its interaction with specific molecular targets. In biological systems, this compound is believed to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Fluretofen can be compared with other similar compounds such as:

    Flurbiprofen: Both compounds share a biphenyl structure with a fluorine atom, but Flurbiprofen has a carboxylic acid group instead of an ethynyl group. Flurbiprofen is widely used as a non-steroidal anti-inflammatory drug.

    Ibuprofen: Similar to Flurbiprofen, Ibuprofen has a carboxylic acid group and is used as an anti-inflammatory agent. it lacks the fluorine atom present in this compound.

    Ketoprofen: Another non-steroidal anti-inflammatory drug with a similar structure but different functional groups.

Uniqueness of this compound: this compound’s unique combination of a fluorine atom and an ethynyl group attached to a biphenyl structure distinguishes it from other compounds. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-ethynyl-4-(2-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h1,3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETULFFXNIHQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057780
Record name Fluretofene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56917-29-4
Record name Fluretofen [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056917294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluretofene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLURETOFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IN4W55F02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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